B1575236 Prostatic acid phosphatase (18-26)

Prostatic acid phosphatase (18-26)

カタログ番号 B1575236
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prostatic acid phosphatase

科学的研究の応用

Biomarker in Prostate Cancer

Prostatic Acid Phosphatase (PAP) is significantly recognized as a biomarker in the diagnosis of prostate cancer. Identified as the most abundant phosphatase in the human prostate, PAP's role in tumor progression, gene/protein structure, and function has been extensively studied. Its major action involves the dephosphorylation of macromolecules, crucial in tumor progression and other physiological processes. The enzyme is synthesized in prostate epithelial cells and shows enzymatic activity in acidic conditions. Its abundance in prostatic fluid has been linked to a role in fertilization and oligospermia, and it has been indicated to play a part in reducing chronic pain (Hassan et al., 2010; Kong et al., 2011; Kong et al., 2011).

Diagnostic and Prognostic Potential

Originally emerging as a clinically useful tumor marker in the mid-20th century, PAP's diagnostic and prognostic potential has seen a resurgence. It has been found to be a significant prognostic factor for patients with intermediate- and high-risk prostate cancer, particularly valuable in predicting distant failure in high-risk patients who achieve high levels of local control with aggressive initial local treatment (Taira et al., 2007).

Therapeutic Target and Immunotherapy

PAP's role extends beyond diagnosis and prognosis. It is being evaluated as a target for vaccine immunotherapy of prostate cancer, considering its wide expression in non-prostatic tissues like the brain, kidney, liver, lung, muscle, placenta, salivary gland, spleen, thyroid, and thymus. Clinical trials using PAP DNA vaccines are underway, and FDA-approved immunotherapy using PAP is commercially available (Quintero et al., 2007; McNeel et al., 2009; Johnson et al., 2007).

Role in Cell Polarity and Tumor Suppression

PAP, which is a tyrosine phosphatase, is also a lipid phosphatase and effectively dephosphorylates phosphatidylinositol 3-phosphate (PI(3)P). This activity is linked to changes in cell polarity and the suppression of tumor growth in prostate epithelial cells. Studies show that the removal of PAP activity leads to prostate hyperplasia followed by the initiation of prostate cancer (Vihko et al., 2005).

Androgen Regulation

The androgenic regulation of PAP expression is crucial, particularly in the context of prostate cancer. It has been observed that androgens modulate the expression of PAP, and this modulation may have implications in the development and progression of prostate cancer. This area of research sheds light on the complex hormonal regulation of cancer biomarkers and potential therapeutic targets (Izadmehr et al., 2019).

特性

製品名

Prostatic acid phosphatase (18-26)

配列

FLFLLFFWL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Prostatic acid phosphatase (18-26)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。